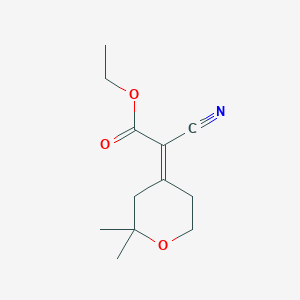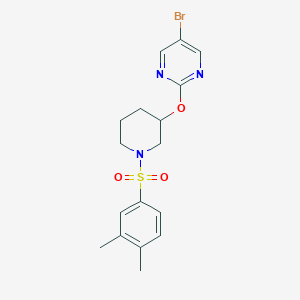
5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd position by an oxy group linked to a piperidine ring. The piperidine ring is further substituted by a sulfonyl group linked to a 3,4-dimethylphenyl ring. The pyrimidine ring is also substituted at the 5th position by a bromo group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the bromo group could be introduced via electrophilic aromatic substitution on the pyrimidine ring. The piperidine ring could be attached via a nucleophilic substitution reaction. The sulfonyl group could be introduced via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and phenyl rings are aromatic and planar, while the piperidine ring is not aromatic and would be puckered. The sulfonyl group is also likely to introduce some steric hindrance .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be replaced by other groups via nucleophilic substitution. The sulfonyl group could be reduced to a sulfide. The piperidine ring could undergo reactions at the nitrogen, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, given its molecular weight. It’s likely to be soluble in organic solvents due to the presence of multiple aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyheterocyclic Compounds
5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine and its derivatives have been utilized as precursors in synthesizing new polyheterocyclic compounds. These compounds display a range of biological activities, including antibacterial properties. The compound's utility lies in its ability to react with various reagents, leading to the formation of diverse pyrimidine derivatives with potential applications in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Development of Anticancer Agents
Research has indicated the potential of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine derivatives in the development of anticancer agents. The compound's derivatives, particularly those involving bromo-s-triazolo pyrimidines, have shown reactivity conducive to forming derivatives with potential anticancer properties (Makisumi, 1961).
Exploration of Pyrimidothiadiazine Derivatives
This compound has been used in synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which have implications in various chemical and biological contexts. The conversion process involves treatment with different reagents, leading to the formation of derivatives with distinct chemical properties (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Molecular Structure and Interactions
The molecular structure and interactions of 5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine derivatives have been studied, providing insights into their conformational dynamics. These studies are critical for understanding how these compounds can be utilized in various scientific applications (Kumar et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models. If it’s a synthetic intermediate, future work could explore its use in the synthesis of other complex molecules .
Eigenschaften
IUPAC Name |
5-bromo-2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3S/c1-12-5-6-16(8-13(12)2)25(22,23)21-7-3-4-15(11-21)24-17-19-9-14(18)10-20-17/h5-6,8-10,15H,3-4,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDFTQQQAIHDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800398.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2800400.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2800402.png)
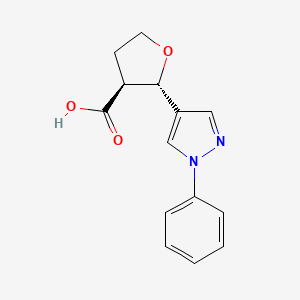
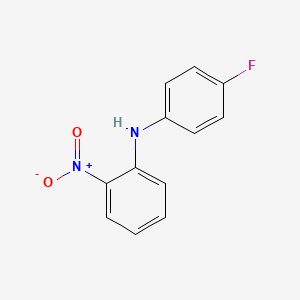

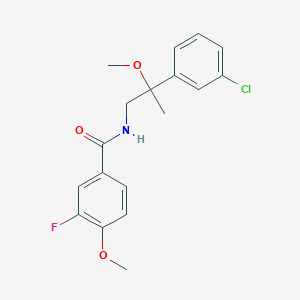
![Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800414.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2800415.png)
![N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2800417.png)
![4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride](/img/structure/B2800418.png)
![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
